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Compound of Interest

Compound Name:
4-(But-3-en-1-yl)piperidine-4-

carboxylic acid

Cat. No.: B13542109

Get Quote

Introduction: The Olefinic Toolkit
Terminal alkene amino acids represent a versatile class of non-proteinogenic building blocks

characterized by a side chain terminating in a vinyl group (

). Unlike their proteogenic counterparts, these residues introduce a reactive "handle" that is
chemically orthogonal to the native cellular milieu (amines, thiols, carboxyls) under specific
conditions.

Their utility is bifurcated into two primary domains:

Structural Constraint (Peptide Stapling): Utilizing Ring-Closing Metathesis (RCM) to

covalently lock peptides into bioactive

-helical conformations.

Bioorthogonal Ligation: Serving as handles for photo-induced thiol-ene click chemistry or

inverse electron-demand Diels-Alder (iEDDA) reactions (albeit with distinct kinetic profiles

compared to strained alkenes).
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Structural Diversity and Nomenclature
The efficacy of these amino acids depends heavily on side-chain length and stereochemistry at

the

-carbon.

Key Terminal Alkene Amino Acids
Common Name Abbreviation

Structure
Description

Primary
Application

L-Allylglycine Hag / Agl
Glycine with allyl side

chain

RCM, Thiol-ene

labeling

L-Vinylglycine Vyg
Glycine with vinyl side

chain

Mechanism-based

enzyme inhibition

(S)-4-Pentenylalanine
-methyl,

-pentenyl

i, i+4 Stapling (Helix

stabilization)

(R)-4-Pentenylalanine
-methyl,

-pentenyl (inverted)

Stapling (less

common geometry)

(R)-7-Octenylalanine
-methyl,

-octenyl

i, i+7 Stapling (Helix

stabilization)

(S)-7-Octenylalanine
-methyl,

-octenyl (inverted)

Stapling (less

common geometry)

-4-Pentenoyl-Lys Pwl / PenK
Lysine with pentenoyl

amide

Genetic Code

Expansion (GCE)
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Technical Note: The

-methyl group in

and

is critical for helix nucleation. It restricts the backbone dihedral angles (

) to regions favorable for

-helix formation (the Thorpe-Ingold effect), pre-organizing the peptide for stapling.

Synthesis and Acquisition
While simple variants like Fmoc-Allylglycine are commercially ubiquitous, the specialized

"stapling" amino acids (

) often require asymmetric synthesis to ensure high enantiopurity (

ee), which is vital for preventing helix disruption.

Asymmetric Synthesis via Ni(II) Schiff Base Complex
The industry-standard route utilizes the Belokon method, employing a chiral auxiliary.

Auxiliary Formation: Condensation of (S)-BPB [(S)-2-[N-(N'-

benzylprolyl)amino]benzophenone] with Glycine or Alanine in the presence of Ni(II) ions

forms a planar, chiral Ni(II)-complex.

Asymmetric Alkylation:

The complex is treated with a base (KOH or NaH) and an electrophile (e.g., 5-bromo-1-

pentene for

).
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Stereocontrol: The bulky chiral auxiliary blocks one face of the enolate, forcing the alkyl

halide to approach from the opposite side. This yields the (S)-quaternary center for alanine

derivatives.

Note: To obtain the (R)-isomer (e.g.,

), one typically uses the (R)-BPB auxiliary or manipulates the order of alkylation (methyl
vs. alkenyl).

Hydrolysis: Acidic hydrolysis releases the free amino acid and recycles the chiral auxiliary.

Protection: Standard Fmoc-protection (

) yields the SPPS-ready building block.

Application I: Peptide Stapling (Ring-Closing
Metathesis)
The most transformative application of terminal alkene NPAAs is the synthesis of "Stapled

Peptides." By incorporating two alkene-bearing residues at specific intervals and treating them

with a Grubbs catalyst, a hydrocarbon brace is formed.[1]

Design Rules
i, i+4 Staple: Spans one helical turn. Uses

at position

and

at position

.

i, i+7 Staple: Spans two helical turns. Uses

at position

and
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at position

.

Why

? The longer side chain and inverted stereochemistry are required to bridge the larger gap
without distorting the helix geometry.

Experimental Protocol: On-Resin Ring-Closing
Metathesis (RCM)
Reagents:

Catalyst: Grubbs I (cheaper, robust) or Grubbs II (faster, more active).

Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point if heating is

needed).

Environment: Strictly anhydrous and oxygen-free (Degassed solvents).

Step-by-Step Methodology:

Peptide Assembly: Synthesize the full peptide on Rink Amide resin using standard Fmoc-

SPPS. Do not cleave the N-terminal Fmoc group yet (keeps the N-terminus protected during

RCM).

Equilibration: Wash resin

with dry, degassed DCE.

Catalyst Addition: Dissolve Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride

(Grubbs I) in degassed DCE to a concentration of ~10 mM. Add to resin (approx. 20 mol%

relative to peptide).[2]

Reaction: Agitate under

atmosphere for 2 hours at room temperature.
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Optimization: For difficult sequences, heat to 40°C or use microwave irradiation (50°C, 15

min).

Refresh: Drain and repeat Step 3 & 4 with fresh catalyst solution to ensure completion.

Washing: Wash resin

with DCE, then

with DCM.

Metal Scavenging (Optional but recommended): Wash with a solution of DMSO or

imidazole in DMF to coordinate and remove residual Ruthenium.

Cleavage: Proceed with N-terminal Fmoc deprotection and standard TFA cleavage.

Diagram: RCM Workflow

Resin-Bound Peptide
(Linear, Fmoc-ON)

Metathesis Reaction
(2 hrs, x2 cycles)

 Add

Grubbs Catalyst
(in degassed DCE)

Ru Removal
(DMSO/DMF Wash)

 Drain & Wash Stapled Peptide
(Macrocyclic)

 TFA Cleavage

Click to download full resolution via product page

Caption: Workflow for on-resin Ring-Closing Metathesis (RCM) to generate hydrocarbon-

stapled peptides.

Application II: Genetic Code Expansion (GCE)
Incorporating terminal alkenes into proteins in vivo allows for site-specific modification of large

proteins that cannot be synthesized chemically.

The Pyrrolysine System
The Pyrrolysine tRNA synthetase (PylRS) and its cognate tRNA (
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) from Methanosarcina barkeri or Methanosarcina mazei are the gold standards. They are
orthogonal in E. coli and mammalian cells.

Target Amino Acid:

-4-pentenoyl-L-lysine (and similar analogs). Mechanism: The PylRS active site has a large
hydrophobic pocket that accommodates the bulky aliphatic chain of pyrrolysine. It readily
accepts lysine analogs with terminal alkene or alkyne chains.

Experimental Workflow for GCE
Plasmid Design:

Plasmid A: Contains the gene of interest (POI) with an amber stop codon (TAG) at the

desired site.

Plasmid B: Encodes the evolved PylRS and

.

Expression: Transform E. coli (e.g., BL21) with both plasmids.

Induction: Grow cells to

. Add the non-canonical amino acid (e.g., 1 mM

-4-pentenoyl-lysine) to the media. Induce protein expression (IPTG/Arabinose).

Harvest: The machinery suppresses the TAG codon, inserting the alkene-lysine.

Labeling: The purified protein now displays a terminal alkene for downstream conjugation.

Diagram: Genetic Incorporation Cycle
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Click to download full resolution via product page

Caption: Genetic incorporation of alkene-bearing amino acids via the PylRS/tRNA orthogonal

pair.

Bioorthogonal Reactivity Profiles
It is critical to distinguish the reactivity of terminal alkenes from strained alkenes (like Trans-

Cyclooctene, TCO).

Reaction Kinetics Comparison
Terminal alkenes are significantly slower in iEDDA reactions compared to strained rings due to

the lack of ring strain release. However, they are highly effective for radical-mediated thiol-ene

clicking.
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Reaction Type Reactant Pair

Rate Constant
(

)

Conditions Notes

iEDDA
Terminal Alkene

+ Tetrazine

Aqueous/Physiol

ogical

Very slow.

Requires high

concentrations or

long times.

iEDDA TCO + Tetrazine
Aqueous/Physiol

ogical

Gold Standard

for speed.

Thiol-Ene
Terminal Alkene

+ Thiol
Fast (Radical)

UV Light (365

nm)

"Photo-click".

Spatiotemporal

control.

Metathesis
Terminal Alkene

+ Grubbs
N/A (Catalytic) Organic/Surface

Not

bioorthogonal in

vivo (toxicity).

Strategic Insight:

Use Terminal Alkenes (AllylGly, PentenylAla) for: Peptide stapling (RCM), photo-patterning

hydrogels (thiol-ene), or metabolic labeling where the small size of the alkene is less

perturbing than a bulky TCO group, provided you can use harsh labeling conditions or long

incubation.

Use Strained Alkenes (TCO-Lysine) for: Rapid in vivo imaging or pulse-chase experiments

where speed is paramount.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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